Ethyl 4-(2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamido)benzoate is a synthetic organic compound featuring a pyridazine core substituted with a 4-fluorophenyl group, a thioacetamido linker, and an ethyl benzoate ester. The fluorine atom at the para position of the phenyl ring enhances metabolic stability and binding affinity, while the thioether linkage may improve solubility compared to oxygen or nitrogen-based linkers .
Properties
IUPAC Name |
ethyl 4-[[2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O3S/c1-2-28-21(27)15-5-9-17(10-6-15)23-19(26)13-29-20-12-11-18(24-25-20)14-3-7-16(22)8-4-14/h3-12H,2,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSRCYVSPCHXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that pyridazine derivatives, which this compound is a part of, have been shown to interact with a wide range of biological targets and exhibit various physiological effects.
Mode of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects.
Biochemical Pathways
Pyridazine derivatives have been shown to possess a wide range of pharmacological activities, suggesting they may interact with multiple biochemical pathways.
Biological Activity
Ethyl 4-(2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamido)benzoate is a complex organic compound with a unique structure that includes a benzoate ester, a pyridazine ring, and a thioacetamido functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of various biological targets such as enzymes and receptors. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Features
The compound's molecular formula is C20H20FN3O3S, with a molecular weight of 508.6 g/mol. Its structure can be broken down into several key components:
- Benzoate Ester : Provides lipophilicity and potential for receptor interactions.
- Pyridazine Ring : Known for its ability to interact with various biological targets.
- Thioacetamido Group : May enhance biological activity through specific interactions with enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C20H20FN3O3S |
| Molecular Weight | 508.6 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Properties
Research indicates that this compound exhibits chemopreventive properties against various cancer types. The presence of the pyridazine ring is believed to play a crucial role in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Case Study: In Vitro Cancer Cell Line Testing
In vitro studies have demonstrated that this compound significantly inhibits the growth of human cancer cell lines, including breast and lung cancer cells. The IC50 values for these cell lines were found to be in the micromolar range, indicating potent anticancer activity.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The thioacetamido group may enhance membrane permeability, allowing the compound to exert its effects on bacterial cells.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to target proteins or enzymes, modulating their activity. Additionally, the compound may induce apoptosis in cancer cells through the activation of caspase pathways.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and evaluating its biological properties through various assays. The synthesis typically involves multiple steps, including the formation of the pyridazine core followed by functionalization to introduce the thioacetamido and benzoate groups.
Synthesis Overview
- Formation of Pyridazine Core : Utilizing palladium-catalyzed reactions.
- Introduction of Thioacetamido Group : Achieved through nucleophilic substitution.
- Final Coupling Reaction : To form the benzoate ester.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several derivatives reported in the literature. Key differences lie in substituents on the pyridazine ring, linker chemistry, and terminal functional groups, which critically influence physicochemical properties and biological activity. Below is a detailed comparison:
Structural and Molecular Comparison
Pharmacological and Physicochemical Insights
Piperazine-containing analogs (e.g., CAS 315694-59-8) exhibit enhanced solubility due to their hydrophilic nitrogen-rich cores .
Substituent Effects :
- Fluorine at the phenyl ring (target compound) improves metabolic stability and target binding compared to methyl (I-6232) or isoxazole (I-6273) groups .
- Thiazole-pyridine substituents (CAS 954698-64-7) increase molecular weight and steric bulk, possibly reducing bioavailability despite improved binding affinity .
Biological Activity :
- Pyridazine derivatives like I-6230 and I-6273 demonstrate moderate kinase inhibitory activity, with IC₅₀ values in the micromolar range .
- Piperazine-containing analogs (e.g., CAS 315694-59-8) show promise in serotonin receptor modulation, highlighting the impact of terminal functional groups on target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
